Creatinine monohydrate
Description
Historical Context of Creatinine (B1669602) Scientific Investigation
The scientific journey of creatinine began with its identification as a fundamental component of biological systems, evolving into a focal point for understanding metabolic processes and developing analytical techniques.
The initial recognition of creatinine as a biological substance dates back to the 19th century. In 1832, French chemist Michel Eugène Chevreul first identified creatine (B1669601) in skeletal muscle. wikipedia.orgmdpi.com Later, in 1847, Justus von Liebig confirmed creatine as a regular constituent in meat. tennessee.edu It was established that creatinine is a breakdown product of creatine. wikipedia.org The name "creatinine" is derived from the Greek word "kreas," meaning meat. mdpi.com Early in its history, because its precursors are synthesized in the liver, creatinine was initially considered an indicator of liver function. nih.gov It wasn't until 1926 that Poul Kristian Brandt Rehberg proposed that creatinine was a significant marker for renal function. wikipedia.org
The focus of creatinine research progressively shifted towards understanding its formation and developing precise analytical methods. In 1886, Max Jaffe discovered that creatinine reacts with picric acid in an alkaline solution to produce a red color, a reaction that became the basis for its quantitative analysis. nih.govwikipedia.orgtheisn.org This colorimetric method, known as the Jaffe reaction, was adapted into a clinical procedure by Otto Folin in the early 20th century. nih.govwikipedia.org
The Jaffe reaction, despite its longevity and cost-effectiveness, is known to be non-specific, as other organic compounds can interfere with the results. wikipedia.orgtheisn.org To enhance specificity, various techniques were developed over the years, such as using adsorbents like Lloyd's reagent (an aluminum silicate) and Fuller's earth to remove interfering substances like proteins from the sample. wikipedia.orgnih.gov
The 20th century saw significant debate and research surrounding the accurate measurement of creatinine in blood plasma. nih.gov Giovanni Ferro-Luzzi was among the first to accurately measure plasma creatinine and was the first to measure the clearance of endogenous creatinine. nih.gov The development of enzymatic methods provided a more specific alternative to the Jaffe reaction. core.ac.uknih.gov In the enzymatic method, creatinine is hydrolyzed by creatininase to creatine, which is then further metabolized, leading to a measurable product. mdpi.comnih.gov
Today, while the Jaffe reaction is still in use, many clinical laboratories are moving towards more accurate methods like isotope dilution-mass spectrometry (IDMS) to standardize creatinine measurements. nih.govwikipedia.org
Academic Significance of Creatinine Monohydrate
This compound is of considerable importance in modern scientific research, particularly in the fields of bioanalytical science and metabolomics, as well as in studies of creatine metabolism.
In bioanalytical science, creatinine's constant rate of production and clearance by the kidneys has established it as a key biomarker for assessing renal function. wikipedia.orgnih.gov The measurement of serum creatinine is a common and vital tool for estimating the glomerular filtration rate (GFR), a measure of how well the kidneys are filtering waste from the blood. wikipedia.orgacutecaretesting.org
The stability of creatinine in biological samples under homeostatic conditions makes it a valuable reference compound in metabolomics studies. biocrates.com Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often uses creatinine levels to normalize the concentrations of other metabolites, particularly in urine samples. This normalization helps to account for variations in urine dilution. Creatinine's consistent excretion rate provides a baseline against which the excretion of other metabolites can be compared, allowing for more accurate and comparable data in metabolomics research. biocrates.com Furthermore, research has utilized creatinine-based indicators, such as the creatinine height index, to study the effects of malnutrition. biocrates.com
Creatinine is intrinsically linked to creatine metabolism. Creatine is an amino acid derivative synthesized primarily in the liver and kidneys from arginine and glycine. wikipedia.orgnews-medical.net It is then transported to tissues with high energy demands, such as muscle and brain, where it is converted to phosphocreatine (B42189), a high-energy phosphate (B84403) compound. wikipedia.orgwikipedia.org
Creatinine is formed from the non-enzymatic, irreversible dehydration of creatine and phosphocreatine. tennessee.edunih.gov Approximately 1-2% of the body's creatine is converted to creatinine daily. wikipedia.org This process is spontaneous and occurs at a relatively constant rate, which is dependent on an individual's muscle mass. wikipedia.org
The study of creatinine provides a window into creatine metabolism. For instance, altered creatinine levels can indicate disturbances in the creatine kinase system, which is associated with various diseases affecting muscle, brain, and heart. physiology.orgnih.govphysiology.org Research into creatine monohydrate supplementation for various health and performance applications often monitors creatinine levels to understand the metabolic fate of the supplemented creatine. acs.orgmdpi.commdpi.com The relationship is bidirectional; understanding creatine metabolism is essential for interpreting creatinine levels, and creatinine measurements are a critical tool in studies investigating the roles of creatine and phosphocreatine in health and disease. physiology.orgnih.govphysiology.org
Structure
2D Structure
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-amino-3-methyl-4H-imidazol-5-one;hydrate |
InChI |
InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2 |
InChI Key |
NDFCCFWNBAZVMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N.O |
Origin of Product |
United States |
Formation Pathways and Chemical Transformations of Creatinine Monohydrate
Intramolecular Cyclization from Creatine (B1669601) and Creatine Monohydrate
The principal pathway for the formation of creatinine (B1669602) is a non-enzymatic intramolecular cyclization of creatine. researchgate.net This process involves the formation of a cyclic structure from the linear creatine molecule.
The conversion of creatine to creatinine is fundamentally a dehydration reaction, where a molecule of water is eliminated. researchgate.netyoutube.com Anhydrous creatine can undergo an intramolecular cyclization, resulting in the loss of one water molecule to form creatinine. researchgate.net In aqueous environments, both creatine and its phosphorylated derivative, phosphocreatine (B42189), can spontaneously cyclize into creatinine. youtube.com This transformation is an irreversible process; once creatinine is formed, it does not convert back to creatine in the body. youtube.com
The chemical change involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the closure of the ring and the subsequent elimination of a water molecule. This process converts the guanidinium (B1211019) group and the carboxylic acid function of creatine into the cyclic amide structure of creatinine.
The rate of the creatine-to-creatinine conversion is not constant and is significantly influenced by environmental factors, particularly pH and temperature. nih.govmarshall.edu The reaction is known to follow first-order kinetics. bibliotekanauki.pl Studies conducted in vitro have demonstrated that the transformation is faster in acidic conditions. researchgate.net The reaction rate constant reaches its maximum value at a pH of approximately 3.0-3.4. bibliotekanauki.pl For instance, at 60°C, the rate constant is maximal at pH 3.4. bibliotekanauki.pl The rate is considerably slower at neutral or more alkaline pH levels. researchgate.netportlandpress.com Higher temperatures also accelerate the rate of cyclization. researchgate.net
Below is a data table illustrating the relationship between pH and the reaction rate constant for the conversion of creatine to creatinine at 60°C, based on empirical data.
| pH | Rate Constant (k) x 10⁻⁴ (per hour) |
|---|---|
| 1.2 | 3.8 |
| 2.0 | 5.3 |
| 3.4 | 6.4 |
| 5.0 | 3.9 |
| 7.0 | 1.3 |
Creatinine as a Metabolic Degradation Product
In biological systems, creatinine is recognized as a chemical waste product generated from muscle metabolism. nih.gov Its production rate is relatively constant and directly proportional to the individual's muscle mass. wikipedia.org
Within the body, particularly in skeletal muscle, both creatine and phosphocreatine are continuously and spontaneously converted into creatinine without enzymatic catalysis. nih.govwikipedia.orggpnotebook.com This non-enzymatic degradation is a key feature of creatine metabolism. nih.gov Although both forms convert to creatinine, the conversion is kinetically more favorable for phosphocreatine. youtube.com Once formed, creatinine diffuses from the muscle cells into the bloodstream, from where it is transported to the kidneys for excretion. youtube.comwikipedia.orgyoutube.com
The daily turnover rate of creatine to creatinine is remarkably consistent under normal physiological conditions. Approximately 1-2% of the total creatine pool in the body is converted to creatinine each day. nih.gov This corresponds to a daily production of about 1.7% of the total creatine and phosphocreatine stores. nih.gov For an average 70 kg adult male, this turnover amounts to roughly 2 grams of creatinine produced and subsequently excreted per day. nih.govmarshall.edu
The rate of turnover is slightly different for the two parent molecules. It is estimated that about 1.1% of creatine and a higher rate of 2.6% of phosphocreatine are cyclized into creatinine daily. youtube.com
| Parameter | Value | Reference |
|---|---|---|
| Daily % of Total Creatine Pool Converted | 1-2% | nih.gov |
| Daily % of Creatine/Phosphocreatine Stores Converted | ~1.7% | nih.gov |
| Daily Conversion Rate from Creatine | ~1.1% | youtube.com |
| Daily Conversion Rate from Phosphocreatine | ~2.6% | youtube.com |
| Average Daily Production (70 kg male) | ~2 grams | nih.govmarshall.edu |
Post-Formation Chemical Characteristics
After its formation, creatinine is a stable end product of creatine metabolism. It is considered a biologically inactive molecule. marshall.edu As a waste product, it is transported through the bloodstream to the kidneys, where it is efficiently filtered by the glomeruli and excreted into the urine with minimal tubular reabsorption. wikipedia.orggpnotebook.comcreative-diagnostics.com Its consistent rate of production and clearance is why its concentration in the blood serum is a widely used indicator of renal function. wikipedia.org Chemically, creatinine is a colorless, crystalline substance. chemicalbook.com
Dimerization Phenomena of Creatinine
Creatinine, a cyclic anhydride (B1165640) derived from creatine, exhibits dimerization, a phenomenon influenced by its tautomeric forms and the surrounding chemical environment. The self-association of creatinine molecules is primarily observed in its crystalline state and has been investigated through computational and spectroscopic studies.
Research has identified two principal tautomers of creatinine: the amine-oxo form and the imine-oxo form. In the solid state and in aqueous solutions, the amine tautomer is the exclusive form present. researchgate.net Computational analyses, specifically periodic Density Functional Theory (DFT) computations, have substantiated this by demonstrating that the crystal structure of the amine tautomer of creatinine is significantly more stable than that of its imine counterpart. researchgate.net The stabilization energy of the amine form in a crystalline structure is estimated to be approximately 30 kJ mol⁻¹ greater per molecule than the imine form. researchgate.net
The dimerization of creatinine involves the formation of intermolecular hydrogen bonds. Quantum-chemical computations have been employed to model the geometries of creatinine dimers for both the imine and amine tautomers. researchgate.net These models illustrate the spatial arrangement and bonding interactions between two creatinine molecules.
| Tautomeric Form | Predominant State | Relative Stability in Crystal Form | Dimerization Interaction |
|---|---|---|---|
| Amine-oxo | Solid state, Aqueous solution researchgate.net | More stable researchgate.net | Intermolecular hydrogen bonding researchgate.net |
| Imine-oxo | Gas phase researchgate.net | Less stable researchgate.net | Intermolecular hydrogen bonding researchgate.net |
Advanced Methodologies for Characterization and Quantification of Creatinine Monohydrate
Spectroscopic Characterization Techniques
Spectroscopic methods provide profound insights into the molecular structure, solid-state behavior, and biological interactions of creatinine (B1669602) monohydrate.
Variable Temperature X-ray Powder Diffractometry (VTXRD) is instrumental in analyzing the solid-state transformations of creatine (B1669601) monohydrate. nih.govresearchgate.net Studies employing VTXRD have elucidated a sequence of thermally induced changes. nih.gov Initially, creatine monohydrate undergoes dehydration at approximately 97-125°C. nih.govresearchgate.netcreighton.edu This loss of water induces a phase transition, which is confirmed by X-ray diffraction. nih.govresearchgate.netcreighton.edu
Further heating of the dehydrated phase to temperatures exceeding 230°C triggers an intramolecular cyclization. This reaction results in the formation of creatinine, accompanied by the loss of an additional water molecule. nih.govresearchgate.netcreighton.edu The newly formed creatinine ultimately melts with decomposition at around 290°C. nih.govresearchgate.net VTXRD analysis has confirmed that this solid-state thermal transformation is a kinetically driven process that occurs within a well-defined and narrow temperature range. nih.govresearchgate.netcreighton.edu The use of VTXRD, in conjunction with other analytical techniques, is a powerful tool for comprehensive physical form screening and understanding the relationships between different solid-state forms. rsc.org
Table 1: Thermal Transformation of Creatine Monohydrate
Mass Spectrometry (MS) plays a crucial role in confirming the molecular identity of compounds and investigating their potential to form larger aggregates. In the context of the solid-state transformation of creatine monohydrate, MS studies have provided evidence for the possible dimerization of creatinine. nih.govresearchgate.netresearchgate.net This dimerization is thought to occur during the thermal transformation process. nih.govresearchgate.net Furthermore, isotope ratio mass spectrometry (IRMS) has been utilized for the authenticity control and identification of the origin of synthetic creatine monohydrate by analyzing the isotopic composition of carbon and nitrogen. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been a long-standing technique for the measurement of creatinine in biological samples, which typically requires derivatization to improve its physicochemical properties for analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring metabolites in biological systems. rsc.org It allows for the simultaneous detection, identification, and quantification of numerous low-molecular-weight metabolites within a biological matrix. elsevier.es In the creatine-creatinine system, NMR can distinguish between creatine and creatinine, which is essential for studying their metabolism and the bioenergetics of tissues like skeletal muscle. nih.govnih.gov
An NMR-based assay has been developed and validated for the high-throughput, simultaneous measurement of circulating creatine and creatinine concentrations in plasma. nih.govresearchgate.net This method offers the potential for accurate and efficient quantification. nih.govresearchgate.net Variable-temperature NMR spectroscopy has also been proposed as a method to improve metabolite identification, as the rate of change of a chemical shift with temperature can be a specific and reproducible parameter. rsc.org
Table 2: NMR Applications in Creatine-Creatinine Analysis
Chemical Exchange Saturation Transfer (CEST) MRI is an innovative imaging technique that enables the indirect detection of metabolites, such as creatine, in biological tissues. nih.govamegroups.org This method relies on the chemical exchange of protons between the metabolite and the surrounding water molecules. nih.gov By selectively saturating the protons of the metabolite, this saturation is transferred to the water protons, leading to a detectable decrease in the water signal. amegroups.org
The CEST effect for creatine, often referred to as Cr-CEST, is observed at approximately 1.8-3 ppm and is dependent on both the concentration of creatine and the pH of the tissue. amegroups.org This technique has been applied to evaluate changes in creatine levels in various tissues, including the heart and in cases of testicular damage. nih.govescholarship.org The sensitivity of the exchange rate to pH can also be exploited to measure pH using CEST-based MRI methods. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for the separation and quantification of creatinine from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of creatinine. cabidigitallibrary.org Various HPLC methods have been developed, often employing reversed-phase or ion-pairing chromatography. creighton.edu Detection is commonly achieved using UV detectors, with monitoring typically occurring at a wavelength of 205 nm. nih.gov A simple and sensitive LC method with UV detection has been developed for the simultaneous determination of creatine and creatinine in various formulations. nih.govresearchgate.net
In addition to UV detection, electrochemical detection offers superior sensitivity and lower limits of detection for non-aromatic compounds like creatine. creighton.edu A simple and sensitive LC method utilizing pulsed electrochemical detection has been developed and validated for the quantification of creatine in aqueous solutions and rat plasma. creighton.edunih.gov This method allows for the complete resolution of creatine from its primary degradation product, creatinine. nih.gov
Table 3: HPLC Method Parameters for Creatinine Analysis
Capillary Electrophoresis (CE) for Enhanced Resolution and Sensing
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of creatinine due to its high separation efficiency, rapid analysis times, and minimal sample volume requirements. protocols.ioresearchgate.net CE separates molecules based on their charge and size as they migrate through a narrow capillary filled with a conductive buffer. labcompare.com This method offers high resolution, enabling the separation of creatinine from other components in complex biological matrices. labcompare.com
A protocol for quantifying creatine in tissue samples using CE demonstrated excellent linearity for creatine standards and low intra- and inter-assay variability. researchgate.net The method is sensitive, with a reported limit of detection of 6 nmol/mg of protein, and can be adapted for various tissue types. protocols.ioresearchgate.net Furthermore, CE requires only a small amount of sample, making it advantageous when dealing with limited or precious biological specimens. labcompare.com Recent advancements in CE coupled with mass spectrometry (CE-MS) have further enhanced its utility, allowing for the determination of creatinine in minute plasma volumes, which is particularly beneficial for pediatric patients. nih.gov A study utilizing CE-MS with a multi-segment injection strategy demonstrated a low detection limit of 30 nM for creatinine with high precision. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard and reference method for creatinine measurement due to its superior specificity and sensitivity. restek.comucanr.edu This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. LC-MS/MS effectively minimizes interferences that can plague other methods, leading to more accurate results. restek.com
Several LC-MS/MS methods have been developed and validated for the quantification of creatinine in various biological matrices, including urine and serum. nih.govjournal-dtt.orgresearchgate.net These methods often utilize a stable isotope-labeled internal standard, such as creatinine-d3, to ensure accuracy. ucanr.edunih.gov The analysis typically involves a simple sample preparation step, such as dilution, followed by injection into the LC-MS/MS system. ucanr.edu The use of Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for retaining and separating the highly polar creatinine molecule, often with simple isocratic mobile phases and short analysis times. restek.com
The high selectivity of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions for both creatinine and its internal standard, ensuring unambiguous identification and quantification. ucanr.edunih.gov For instance, the transition of m/z 114 > 44 is commonly monitored for creatinine, while m/z 117 > 47 is used for creatinine-d3. ucanr.edu LC-MS/MS methods have demonstrated excellent linearity over a wide concentration range and low limits of quantification. ucanr.edunih.gov
Colorimetric Assays and Foundational Principles
Colorimetric assays represent the oldest and most widely used methods for creatinine determination in clinical laboratories, primarily due to their simplicity, speed, and cost-effectiveness. wikipedia.org
Jaffe's Reaction and its Spectrophotometric Basis for Creatinine Detection
The Jaffe reaction, first described by Max Jaffe in 1886, forms the basis of the most common colorimetric method for creatinine measurement. wikipedia.org The reaction involves the formation of a reddish-orange colored complex when creatinine reacts with picric acid in an alkaline solution. wikipedia.orgatlas-medical.com The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically in the range of 490–520 nm. nih.govresearchgate.net
The reaction is straightforward: a serum or urine sample is mixed with an alkaline picrate (B76445) solution, and after a specific incubation period, the absorbance is read. researchgate.netd-nb.info Kinetic Jaffe methods, which measure the rate of color formation, have been developed to minimize the interference from other substances, known as pseudochromogens, that can also react with alkaline picrate. wikipedia.org Despite its widespread use, the Jaffe reaction is known for its lack of specificity, as substances like glucose, proteins, and certain drugs can interfere with the measurement. wikipedia.orgcreative-diagnostics.com
| Parameter | Description | Reference |
|---|---|---|
| Principle | Reaction of creatinine with alkaline picrate to form a colored complex. | wikipedia.orgatlas-medical.com |
| Wavelength of Measurement | 490–520 nm | nih.govresearchgate.net |
| Advantages | Cost-effective, rapid, and easily automated. | wikipedia.org |
| Disadvantages | Non-specific, susceptible to interference from pseudochromogens. | wikipedia.orgcreative-diagnostics.com |
Enzymatic Colorimetric Methodologies for Enhanced Specificity
To overcome the specificity issues of the Jaffe reaction, enzymatic methods for creatinine determination have been developed. creative-diagnostics.com These methods offer superior specificity by utilizing enzymes that are highly specific to creatinine. creative-diagnostics.comamazonaws.com
A common enzymatic pathway involves a series of reactions initiated by the enzyme creatinine amidohydrolase (creatininase), which hydrolyzes creatinine to creatine. creative-diagnostics.com The creatine is then converted through subsequent enzymatic reactions to produce a detectable product, such as hydrogen peroxide. creative-diagnostics.comtandfonline.com The hydrogen peroxide can then be measured spectrophotometrically through a Trinder-type reaction, which produces a colored quinoneimine dye. nih.gov
Enzymatic methods are less prone to interference from substances that affect the Jaffe reaction, such as glucose and certain drugs. creative-diagnostics.comresearchgate.net This enhanced specificity makes them particularly suitable for patient populations where such interferences are a concern, like in neonates and diabetic patients. researchgate.net While generally more expensive than the Jaffe method, the improved accuracy and reliability of enzymatic assays have led to their increasing adoption in clinical laboratories. amazonaws.comd-nb.info
| Feature | Jaffe Method | Enzymatic Method | Reference |
|---|---|---|---|
| Specificity | Lower (interference from pseudochromogens) | Higher (utilizes specific enzymes) | creative-diagnostics.comamazonaws.com |
| Principle | Colorimetric reaction with alkaline picrate | Multi-step enzymatic reactions | wikipedia.orgcreative-diagnostics.com |
| Cost | Lower | Higher | amazonaws.com |
| Common Applications | Routine screening in resource-limited settings | Routine testing, pediatric and diabetic patients | creative-diagnostics.comresearchgate.net |
Electrochemical Sensing Protocols
Electrochemical methods offer an alternative approach for creatinine detection, with the potential for developing portable and point-of-care testing devices.
Potentiometric Detection Strategies
Potentiometric sensors measure the potential difference between a working electrode and a reference electrode to determine the concentration of an analyte. rasayanjournal.co.in In the context of creatinine, potentiometric biosensors have been developed that utilize enzymes to generate a measurable potential change.
One approach involves immobilizing enzymes like creatinase and urease onto an electrode surface. researchgate.net The enzymatic reaction of creatinine produces ammonia, which can be detected by an ammonia-sensitive electrode. The change in potential is proportional to the creatinine concentration. Another strategy employs molecularly imprinted polymers (MIPs) as recognition elements in a carbon paste electrode. rasayanjournal.co.in These MIPs are created with "molds" of the creatinine molecule, leading to a selective binding and a measurable potentiometric response. rasayanjournal.co.in
A recent development in potentiometric sensing for creatinine involves thin-layer potentiometry combined with ion-exchange membranes. nih.gov In this system, creatinine diffuses through an anion-exchange membrane to a reservoir containing creatinine deiminase. The resulting formation of ammonium (B1175870) is monitored by potentiometric ammonium-selective electrodes. This design effectively prevents interference from positively charged ions present in the sample, such as in undiluted human urine. nih.gov Research in this area is ongoing, with a focus on improving response times and developing all-solid-state platforms for enhanced portability and ease of use. nih.gov
Amperometric Detection Techniques
Amperometric biosensors have emerged as a popular and effective method for the determination of creatinine. acs.org These sensors typically rely on enzymatic reactions that produce an electroactive species, such as hydrogen peroxide, which can be measured at an electrode. researchgate.net The current generated is proportional to the concentration of the analyte.
The core of an amperometric creatinine sensor is the electrode, which serves as the transducer. Various materials have been employed for the working electrode to optimize performance. Platinum and gold are frequently used due to their excellent catalytic surfaces for the oxidation of hydrogen peroxide. core.ac.ukacs.org Carbon-based materials, such as carbon paste and glassy carbon, also serve as effective electrode platforms. acs.orgtandfonline.com To enhance sensitivity and selectivity, these electrodes are often modified with nanomaterials or specific polymers. For instance, the use of a PANi-Nafion-Cu composite has been shown to result in high sensitivity. maynoothuniversity.ie
Enzyme immobilization is another critical aspect of amperometric biosensor design. The most common approach involves a three-enzyme system: creatinine amidohydrolase (creatininase), creatine amidinohydrolase (creatinase), and sarcosine (B1681465) oxidase. researchgate.net These enzymes are typically co-immobilized on the electrode surface. Methods for immobilization include cross-linking with agents like glutaraldehyde, often in the presence of a stabilizing protein such as bovine serum albumin (BSA), which has demonstrated excellent stability. core.ac.uk
The performance of amperometric creatinine biosensors is characterized by several key parameters, including the limit of detection (LOD), linear range, and response time. Recent developments have focused on improving these metrics. For example, a sensor utilizing a platinized SEC film with cross-linked enzymes achieved a low detection limit of 1-2 μM and a broad linear range up to 5 mM. acs.org Another novel approach using a PANi-Nafion-Cu composite reported a fast response time of 15 seconds and a detection limit of 0.5 μM. maynoothuniversity.ie
Table 1: Performance Comparison of Amperometric Creatinine Biosensors
| Electrode Material/Modification | Enzyme System | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Platinized SEC film | Creatininase, Creatinase, Sarcosine Oxidase | Up to 5 mM | 1-2 μM | - | acs.org |
| PANi-Nafion-Cu Composite | Creatinine deiminase | 1–125 μM | 0.5 μM | 15 s | maynoothuniversity.ie |
| β-PbO2/Single-Walled Carbon Nanotube | Creatinine deiminase | 10–400 μM | 0.06 μM | 20 s | acs.orgnih.gov |
| Gold Electrode (nanoparticles) | Creatininase, Creatinase, Sarcosine Oxidase | 0.1–200 μM | 0.1 μM | < 2 s | researchgate.net |
| Fe3O4-modified Carbon Paste | Creatinase, Sarcosine Oxidase | - | - | - | tandfonline.com |
Microfluidic Technologies in Creatinine Analysis
Microfluidic devices, particularly paper-based analytical devices (μPADs), have gained significant attention for creatinine analysis due to their portability, low cost, and minimal sample volume requirements. mdpi.comnih.gov These devices often utilize colorimetric detection, which provides a visual and easily quantifiable result. mdpi.comucp.pt
A common method employed in μPADs for creatinine detection is the Jaffe reaction. nih.govjst.go.jp In this reaction, creatinine reacts with picric acid in an alkaline medium to produce a distinct orange-red colored complex. mdpi.comresearchgate.net The intensity of the color produced is directly proportional to the creatinine concentration and can be quantified using simple and accessible tools like smartphone cameras and image analysis software, such as ImageJ. nih.govucp.pt
The design of μPADs can vary, from simple 2D patterns to more complex 3D structures that allow for integrated sample preparation steps, such as the separation of plasma from whole blood. researchgate.net For instance, a 3D-μPAD has been developed that incorporates reagents directly into the paper matrix, allowing for the analysis of whole blood after plasma separation through capillary action. researchgate.net Another design utilizes a sliding double-track paper chip for the simultaneous determination of the albumin-to-creatinine ratio. nih.gov
The analytical performance of these microfluidic devices has been shown to be comparable to traditional laboratory methods. Researchers have reported wide linear ranges and low limits of detection suitable for clinical applications. For example, one μPAD demonstrated a linear range of 0.2 to 1.0 mM with a limit of detection of 0.08 mM. nih.govjst.go.jp Another device, designed for on-site urinary creatinine quantification, showed a dynamic range of 2.20–35.0 mg/dL with a limit of detection of 0.66 mg/dL. mdpi.comucp.pt
Table 2: Performance of Microfluidic Devices for Creatinine Quantification
| Device Type | Detection Method | Linear Range | Limit of Detection (LOD) | Analysis Time | Reference |
| Paper-based analytical device (μPAD) | Colorimetric (Jaffe reaction) | 0.2 - 1.0 mM | 0.08 mM | - | nih.govjst.go.jp |
| Disposable μPAD | Colorimetric (Jaffe reaction) | 2.20–35.0 mg/dL | 0.66 mg/dL | 20 min | mdpi.comucp.pt |
| 3D-μPAD for whole blood | Colorimetric (Jaffe reaction) | 0.19 - 7.64 mg/dL | 0.19 mg/dL | 5 min | researchgate.net |
| Portable PDMS microchip | Colorimetric (Jaffe reaction) | 0 - 40 mg/L | 3.3 mg/L | - | researchgate.net |
| 3D-printed paper–PMMA hybrid chip | Colorimetric (Jaffe reaction) | 1 - 10 mM | 0.04 mM | - | rsc.org |
| Sliding double-track paper chip | Colorimetric | 10 - 300 mg/dL | - | - | nih.gov |
Emerging Analytical Approaches
The field of creatinine analysis is continually evolving, with new approaches emerging that promise even greater accuracy, speed, and ease of use. These methods often involve the integration of cutting-edge technologies with established analytical techniques.
Integration of Machine Learning with Spectroscopic Data for Creatinine Quantification
A significant advancement in creatinine quantification involves the integration of machine learning algorithms with spectroscopic data. rsc.org Techniques such as near-infrared (NIR) and Raman spectroscopy provide rich datasets that, when analyzed with sophisticated machine learning models, can yield highly accurate and reliable quantitative results. researchgate.netspiedigitallibrary.org This approach has the potential to overcome some of the limitations of traditional analytical methods, such as interferences from other substances in the sample matrix. spiedigitallibrary.org
Studies have demonstrated the power of combining spectroscopy with machine learning for the analysis of creatinine monohydrate. In one study, portable NIR spectroscopy and benchtop hyperspectral imaging (HSI) were used to acquire spectral data from this compound samples. researchgate.netrsc.org Machine learning models were then employed to correlate the spectral features with creatinine concentrations. The use of multi-model fusion and data fusion strategies significantly improved the accuracy of the quantification, reducing the root mean square error (RMSE). researchgate.net For instance, models based on NIR data alone had RMSE values ranging from 0.258 to 0.291, while combining NIR-HSI data with multi-model fusion lowered the RMSE to 0.18. researchgate.netrsc.org
Partial least squares (PLS) regression is another machine learning model that has been successfully applied to spectroscopic data for creatinine quantification. mdpi.com In one application, PLS models were used to analyze Raman spectra of urine samples, achieving a high correlation (r = 0.91) between the predicted and actual creatinine concentrations, with an RMSE of cross-validation (RMSEcv) of 25.2 mg/dL. spiedigitallibrary.org Similarly, PLS regression applied to UV/Visible spectra of urine samples yielded a model with a high coefficient of determination (R²) for prediction of 0.98. mdpi.com Other machine learning models, including Random Forest, Extra Trees, and XGBoost, have also been used to analyze electrochemical sensor data for creatinine, demonstrating high predictive accuracy. acs.org
Table 3: Performance of Machine Learning Models for Spectroscopic Creatinine Quantification
| Spectroscopic Technique | Machine Learning Model | Performance Metric | Value | Reference |
| Near-Infrared (NIR) Spectroscopy | Various models | Root Mean Square Error (RMSE) | 0.258 - 0.291 | researchgate.netrsc.org |
| Hyperspectral Imaging (HSI) | Various models | Root Mean Square Error (RMSE) | 0.468 - 0.576 | researchgate.net |
| NIR-HSI Data Fusion & Multi-model Fusion | - | Root Mean Square Error (RMSE) | 0.18 | researchgate.netrsc.org |
| Raman Spectroscopy | Partial Least Squares (PLS) | Correlation coefficient (r) | 0.91 | spiedigitallibrary.org |
| Raman Spectroscopy | Partial Least Squares (PLS) | RMSE of cross-validation (RMSEcv) | 25.2 mg/dL | spiedigitallibrary.org |
| UV/Visible Spectroscopy | Partial Least Squares Regression (PLSR) | R² of prediction | 0.98 | mdpi.com |
| Electrochemical Sensor | Decision Tree Regressor | Root Mean Square Error (RMSE) | 0.2645 | mdpi.com |
Computational and Theoretical Studies of Creatinine Monohydrate
Molecular Modeling and Simulation of Creatinine (B1669602) Systems
Molecular modeling and simulation serve as a computational microscope, allowing for the detailed examination of creatinine's molecular dynamics, including its conformational changes, cyclization mechanisms, and potential for self-association. These studies are crucial for understanding the intrinsic properties of the creatinine molecule and how it behaves in various environments.
The intramolecular cyclization of creatine (B1669601) to form creatinine is a spontaneous, non-enzymatic reaction of significant biological and chemical interest. Computational studies have been instrumental in exploring the mechanistic pathways of this transformation. The rate of this cyclization is notably influenced by pH. Theoretical studies have shown that at a very low pH (below 2.5), the amide function of the creatine molecule becomes protonated, which hinders the intramolecular cyclization. undip.ac.id Conversely, at a high pH (above 12.1), the deprotonation of the acidic group slows down the degradation of creatine to creatinine by making the intramolecular cyclization more difficult. undip.ac.id
Quantum-chemical methods have been employed to investigate the various tautomers and isomers of creatinine, revealing that the relative stability of these forms is highly dependent on the surrounding environment. researchgate.net For instance, the imino tautomer is more stable in the gas phase, while the amino form is more stable in an aqueous phase and in its di-hydrated form. researchgate.net The transition between these tautomers is a key aspect of the cyclization and subsequent reactivity of the molecule.
Table 1: Influence of pH on the Intramolecular Cyclization of Creatine to Creatinine
| pH Condition | Molecular State of Creatine | Effect on Cyclization | Reference |
| < 2.5 | Protonation of the amide function | Hindered | undip.ac.id |
| Neutral | Relatively stable | Slow degradation | undip.ac.id |
| > 12.1 | Deprotonation of the acidic group | Hindered | undip.ac.id |
This table summarizes the theoretical understanding of how pH modulates the intramolecular cyclization of creatine, a key process related to creatinine stability.
The self-association of creatinine molecules to form dimers is another area that has been explored using computational methods. Quantum-chemical computations have been used to study the geometries and stability of creatinine dimers. These studies have identified that the amine tautomer of creatinine is significantly more stable in the solid state, by more than 100 kJ mol⁻¹, than the imine counterpart, suggesting that dimerization in the solid phase primarily involves the amine form. researchgate.net
The investigation of creatinine dimers is crucial for understanding its crystal packing and the intermolecular forces that govern its solid-state properties. Density functional theory (DFT) calculations have been used to compute the structures of creatinine dimers, providing insights into the hydrogen bonding and other non-covalent interactions that stabilize these aggregates. researchgate.net While the existence and stability of these dimers are computationally supported, the precise pathways and kinetics of their formation remain an area of active investigation.
Table 2: Computed Stability of Creatinine Tautomers in Different Environments
| Tautomer | Environment | Relative Stability | Reference |
| Amine | Solid State | More stable by >100 kJ mol⁻¹ | researchgate.net |
| Imine | Solid State | Less stable | researchgate.net |
| Amine | Aqueous Solution | More stable | researchgate.net |
| Imine | Gas Phase | More stable | researchgate.net |
| Amine | Gas Phase | Less stable | researchgate.net |
This table highlights the significant influence of the environment on the tautomeric equilibrium of creatinine, a key factor in its dimerization and reactivity.
In Silico Predictions of Creatinine Reactivity and Stability
In silico methods are powerful tools for predicting the chemical reactivity and stability of molecules like creatinine. By calculating various quantum chemical parameters, researchers can gain a deeper understanding of how creatinine interacts with other chemical species and how it behaves under different conditions.
Density functional theory (DFT) calculations have been employed to study the electronic structure and reactivity of creatinine. These studies have calculated parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap. These parameters provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. For instance, a comparison of creatine and creatinine using DFT revealed that creatinine has a lower HOMO-LUMO gap, suggesting it is more reactive than creatine. jmatman.org
The reactivity of creatinine has also been investigated in the context of its interactions with metal ions. Computational and experimental studies have shown that creatinine can form complexes with copper ions (Cu(II)). DFT calculations have been used to determine the optimized structures of these copper-creatinine complexes, revealing that the copper ion binds to the endocyclic nitrogen atom of creatinine. researchgate.net This interaction is significant as it can alter the electrochemical properties of creatinine, enabling its detection through electrochemical methods.
Furthermore, the reaction of creatinine with ferricyanide (B76249) has been mechanistically analyzed with the aid of computational modeling. These studies hypothesize a multi-step kinetic process where one creatinine molecule is progressively oxidized by ferricyanide molecules. acs.orgchemrxiv.org This detailed understanding of the reaction mechanism is crucial for the development of accurate analytical methods for creatinine quantification.
Table 3: Quantum Chemical Reactivity Descriptors for Creatine and Creatinine
| Parameter | Phase | Creatine | Creatinine | Reference |
| EHOMO (eV) | Gas | -6.247 | -6.603 | jmatman.org |
| Aqueous | -6.336 | -6.379 | jmatman.org | |
| ELUMO (eV) | Gas | -0.782 | -1.407 | jmatman.org |
| Aqueous | -0.409 | -1.287 | jmatman.org | |
| Energy Gap (ΔE) (eV) | Gas | 5.465 | 5.196 | jmatman.org |
| Aqueous | 5.927 | 5.092 | jmatman.org |
This interactive table presents key quantum chemical parameters calculated using Density Functional Theory, illustrating the differences in the electronic structure and predicted reactivity between creatine and creatinine.
The stability of creatinine is a critical factor, particularly in solution. As discussed in the context of intramolecular cyclization, the stability of creatine and its conversion to creatinine are highly pH-dependent. Creatine is relatively stable in solution at a neutral pH but degrades more rapidly as the pH decreases. undip.ac.id This degradation is, in fact, the formation of creatinine. Once formed, creatinine itself is a very stable molecule in solid form, showing no signs of degradation over years, even at elevated temperatures. dntb.gov.ua
Research Directions and Gaps in Creatinine Monohydrate Studies
Comprehensive Understanding of Creatinine (B1669602) Formation Kinetics and Influencing Factors
Creatinine is formed in muscle tissue through the spontaneous, non-enzymatic dehydration and cyclization of creatine (B1669601) and phosphocreatine (B42189). researchgate.net This conversion process is understood to occur at a relatively constant rate, with approximately 1-2% of the body's total creatine pool being converted to creatinine daily. ijscia.comradiometer.com The rate of this conversion is influenced by both pH and temperature. researchgate.net However, a complete kinetic profile under various physiological and pathological conditions is still an area requiring deeper investigation.
The amount of creatinine produced is directly related to an individual's muscle mass, which is why levels vary based on age, sex, and ethnicity. researchgate.netscispace.com Numerous other factors can also affect serum creatinine concentrations, presenting a challenge for its use as a standalone biomarker. A comprehensive understanding of the kinetics related to these factors is a significant research focus.
Factors Influencing Serum Creatinine Levels:
Endogenous Factors: Muscle mass, age, and sex are primary determinants of baseline creatinine levels. researchgate.netscispace.com For instance, adult males generally have higher creatinine levels than adult females due to greater average muscle mass. wikipedia.org
Dietary Intake: The ingestion of cooked meat can temporarily increase serum creatinine levels because the cooking process converts creatine in the meat to creatinine. wikipedia.org High-protein diets can also elevate creatinine concentrations. researchgate.net
Metabolism and Excretion: While primarily excreted via glomerular filtration, a fraction of creatinine is metabolized, especially when glomerular filtration rates are severely decreased. researchgate.net Its regulation is complex, involving not only glomerular filtration but also tubular secretion and potential reabsorption, processes that can be affected by various disease states and medications. researchgate.net
Drug Interactions: Certain medications can interfere with creatinine levels, not by impairing renal function, but by inhibiting the transporters responsible for its tubular secretion, leading to a transient increase in serum creatinine. researchgate.net
A significant gap exists in creating dynamic models that can accurately predict creatinine levels by integrating all these variables simultaneously. Further research is needed to quantify the precise impact of each factor on the kinetics of creatinine formation and clearance, which would enhance the accuracy of GFR estimations based on creatinine levels. researchgate.net
Development of Novel, Rapid, and Highly Specific Quantification Methods for Diverse Matrices
The accurate quantification of creatinine is paramount for clinical diagnosis. For decades, the Jaffe reaction, a colorimetric method developed in 1886, has been the most common technique due to its low cost and simplicity. ijscia.combmrat.org However, this method is known for its lack of specificity, as it is prone to interference from non-creatinine chromogens such as proteins, glucose, and certain drugs. bmrat.orgfrontiersin.org This limitation has driven the development of more accurate and specific analytical methods.
Enzymatic assays offer improved specificity over the Jaffe reaction by using enzymes like creatininase. bmrat.org While more expensive, these methods are less susceptible to chemical interference. rcsb.org The gold standard for creatinine measurement is now considered to be isotope dilution-mass spectrometry (IDMS), a reference method to which clinical laboratory assays are increasingly being calibrated to improve inter-laboratory agreement. radiometer.com
Current research is focused on developing methods that are not only highly specific but also rapid, cost-effective, and applicable to diverse biological matrices beyond blood and urine, such as saliva and sweat. ebi.ac.uk This push towards non-invasive or minimally invasive testing is crucial for the development of point-of-care and wearable biosensors for continuous monitoring of renal function. ebi.ac.uk
Novel Quantification Techniques:
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This technique provides high accuracy and specificity for measuring low concentrations of creatinine. ebi.ac.uk A novel LC-MS/MS assay has been successfully developed and validated for quantifying creatinine in sweat and saliva, showing significant correlations with plasma levels. ebi.ac.uk
Surface-Enhanced Raman Spectroscopy (SERS): SERS has been developed for the rapid and low-cost quantification of creatinine in human urine. researchgate.net This method demonstrates a lower limit of detection than some clinical enzymatic kits and can complete the analysis within minutes. researchgate.net
Electrochemical and Biosensor-based Methods: Research into electrochemical sensors, including potentiometric and amperometric technologies, aims to provide rapid, on-site monitoring. rcsb.org These technologies, often integrated into microfluidic devices, hold promise for point-of-care diagnostics but face challenges related to enzyme stability and immobilization. rcsb.org
The following table provides a comparison of various creatinine quantification methods:
| Method | Principle | Advantages | Limitations | Common Matrices |
| Jaffe Reaction | Colorimetric reaction with alkaline picrate (B76445). ijscia.com | Low cost, simple, widely available. bmrat.org | Low specificity, interference from non-creatinine substances (e.g., glucose, proteins). bmrat.orgfrontiersin.org | Serum, Urine |
| Enzymatic Assays | Uses enzymes like creatininase for a specific reaction. bmrat.org | High specificity, more accurate than Jaffe. bmrat.org | Higher cost, potential for enzyme stability issues. rcsb.org | Serum, Plasma, Urine |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. ebi.ac.uk | High accuracy, high specificity, considered a reference method. radiometer.comebi.ac.uk | Expensive equipment, requires skilled personnel, slower turnaround time. nih.gov | Serum, Plasma, Urine, Sweat, Saliva |
| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. researchgate.net | Rapid, high sensitivity, low cost, potential for portability. researchgate.net | Requires specialized substrates, potential for matrix interference. researchgate.net | Urine |
| Electrochemical Biosensors | Measures changes in electrical properties resulting from a biochemical reaction. rcsb.org | Potential for real-time monitoring, portability, low sample volume. rcsb.orgebi.ac.uk | Challenges with enzyme immobilization and operational stability. rcsb.org | Serum, Sweat, Saliva |
A significant research gap remains in the widespread clinical adoption and standardization of these novel methods, particularly for non-traditional matrices like sweat and saliva, to validate their utility for continuous and non-invasive renal function monitoring. ebi.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
